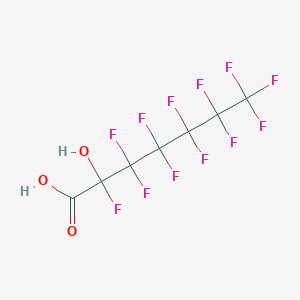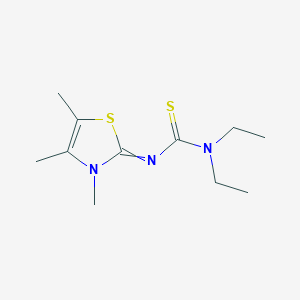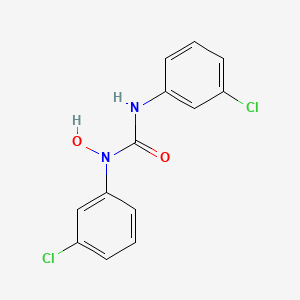
1,3-Bis(3-chlorophenyl)-1-hydroxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-chlorophenyl)-1-hydroxyurea is an organic compound with the molecular formula C13H10Cl2N2O2 It is characterized by the presence of two 3-chlorophenyl groups attached to a hydroxyurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea typically involves the reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the use of hazardous chemicals like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-chlorophenyl)-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Bis(3-chlorophenyl)-1-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-chlorophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-1-hydroxyurea
- 1,3-Bis(2-chlorophenyl)-1-hydroxyurea
- 1,3-Bis(3-bromophenyl)-1-hydroxyurea
Uniqueness
1,3-Bis(3-chlorophenyl)-1-hydroxyurea is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H10Cl2N2O2 |
|---|---|
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
1,3-bis(3-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-3-1-5-11(7-9)16-13(18)17(19)12-6-2-4-10(15)8-12/h1-8,19H,(H,16,18) |
Clé InChI |
KVFAYTGJEICMCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)N(C2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
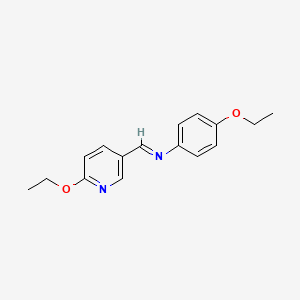

![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
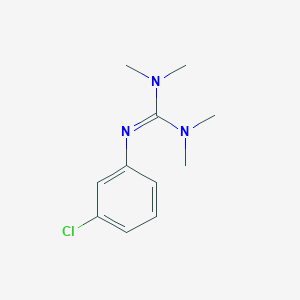
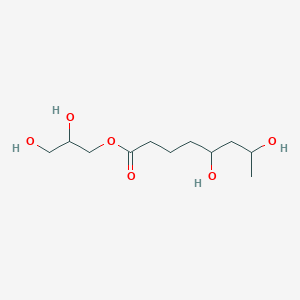

![2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14346138.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
